molecular formula C8H5N3 B1312013 1H-indazole-5-carbonitrile CAS No. 74626-47-4

1H-indazole-5-carbonitrile

Cat. No. B1312013
CAS RN: 74626-47-4
M. Wt: 143.15 g/mol
InChI Key: YGBYVNQFNMXDJM-UHFFFAOYSA-N
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Patent
US06610692B1

Procedure details

5-Cyano-2-fluorobenzaldehyde (512 mg, 3.43 mmol) was dissolved in hydrazine hydrate (25 mL) at room temperature and the solution left to stand overnight. To this reaction mixture was added methylene chloride (30 mL). The mixture was purified by filtration through a pad of silica eluting with methylene chloride, concentrated in vacuo to afford a white solid:
Quantity
512 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6](F)=[C:7]([CH:10]=1)[CH:8]=O)#[N:2].C(Cl)Cl.O.[NH2:16][NH2:17]>>[C:1]([C:3]1[CH:10]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:17][N:16]=[CH:8]2)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
512 mg
Type
reactant
Smiles
C(#N)C=1C=CC(=C(C=O)C1)F
Name
Quantity
25 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution left
FILTRATION
Type
FILTRATION
Details
The mixture was purified by filtration through a pad of silica eluting with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a white solid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)C=1C=C2C=NNC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.